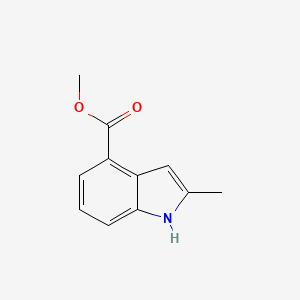

methyl 2-methyl-1H-indole-4-carboxylate

描述

Overview of Indole (B1671886) Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." sigmaaldrich.comrsc.org This designation stems from its recurrence in a multitude of natural products, alkaloids, and synthetic pharmaceuticals, demonstrating a remarkable ability to bind to a diverse array of biological targets. sigmaaldrich.comchemsynthesis.com The structural versatility of the indole ring allows it to mimic the structure of peptides and interact with various enzymes and receptors, making it a fertile ground for drug discovery. rsc.orgresearchgate.net

Found in the essential amino acid tryptophan, indole derivatives are integral to human biochemistry and are implicated in a vast number of physiological processes. chemsynthesis.com This inherent biocompatibility has spurred extensive research, leading to the development of indole-based drugs across a wide spectrum of therapeutic areas. chemicalbook.comchemimpex.com These include treatments for cancer, microbial and viral infections, inflammation, diabetes, and neurodegenerative diseases. rsc.orgchemicalbook.comchemimpex.com The adaptability of the indole scaffold enables chemists to modify its structure at various positions, fine-tuning its pharmacological properties to create potent and selective therapeutic agents. orgsyn.org Marketed drugs such as the anti-inflammatory indomethacin, the anti-migraine agent frovatriptan, and the anti-emetic ondansetron (B39145) all feature the indole core, underscoring its profound impact on modern medicine. chemsynthesis.com

Significance of Carboxylate Functionality in Indole Systems

The incorporation of a carboxylate group, or its ester form, onto the indole scaffold significantly influences the molecule's chemical properties and biological activity. This functional group can drastically alter polarity, solubility, and, most importantly, the ability to interact with biological targets. The carboxylic acid or ester moiety can act as a hydrogen bond donor or acceptor, an ionic interaction point, or a key component for chelation with metal ions within an enzyme's active site.

For instance, research into indole-2-carboxylic acid derivatives has identified them as a novel class of potent inhibitors for HIV-1 integrase. sigmaaldrich.com In these molecules, the carboxyl group at the C2 position plays a crucial role in chelating the two magnesium ions in the enzyme's active site, which is essential for its inhibitory action. sigmaaldrich.com Similarly, other studies have developed indole-2-carboxylates as ligands for the strychnine-insensitive glycine (B1666218) receptor, which is linked to the N-methyl-D-aspartate (NMDA) receptor complex, a key player in neurotransmission. nih.gov Furthermore, derivatives of 1H-indole-2-carboxylic acid have been discovered as selective antagonists for the CysLT1 receptor, which is involved in inflammatory pathways, highlighting their potential in treating conditions like asthma. researchgate.net The position and nature of the carboxylate or a related functional group like a carboxamide are critical, often determining the molecule's target specificity and potency. google.comsigmaaldrich.com

Research Context of Methyl 2-Methyl-1H-Indole-4-Carboxylate

This compound (CAS Number: 34058-51-0) is a specific derivative within the broader family of indole carboxylates. nih.gov While extensive research highlights the biological activities of various indole carboxylate isomers, particularly those with functionality at the 2, 3, or 5-positions, this compound is primarily documented in the scientific literature as a chemical intermediate. Its value lies in its utility as a building block for the synthesis of more complex, pharmacologically active molecules.

Its close analog, methyl 1H-indole-4-carboxylate, serves as a versatile reactant in the preparation of numerous compounds with therapeutic potential. chemimpex.com For example, it is used to synthesize inhibitors of enzymes like tryptophan dioxygenase and β-tryptase, which are targets for anticancer and anti-inflammatory drugs, respectively. sigmaaldrich.comchemicalbook.com It is also a precursor for creating histamine (B1213489) H3 antagonists and JNK3 MAP kinase inhibitors, relevant for neurological disorders. sigmaaldrich.comchemicalbook.com Given this context, this compound is understood to be a valuable synthetic precursor, likely employed in multi-step syntheses where the 2-methyl and 4-carboxylate groups provide specific steric and electronic properties required for constructing larger, targeted final products. A known synthetic pathway to produce indole-4-carboxaldehyde, another important chemical intermediate, utilizes methyl 2-methyl-3-nitrobenzoate as a starting material, underscoring the role of such substituted aromatics in synthetic chemistry. google.com

Data Tables

Table 1: Physicochemical Properties of Related Indole Carboxylates

Note: Specific experimental data for this compound is not widely available in published literature. Data for the closely related compound Methyl 1H-indole-4-carboxylate is provided for context.

| Property | Value (for Methyl 1H-indole-4-carboxylate) | Reference |

| CAS Number | 39830-66-5 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |

| Appearance | White to off-white or yellowish crystalline powder | chemicalbook.comchemimpex.com |

| Melting Point | 68-71 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | ~306.5 °C (estimate) | chemicalbook.com |

| SMILES | COC(=O)c1cccc2[nH]ccc12 | sigmaaldrich.com |

| InChIKey | WEAXQUBYRSEBJD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Examples of Biological Activities of Indole Carboxylate Derivatives

| Indole Derivative Class | Biological Activity | Therapeutic Area | Reference |

| Indole-2-Carboxamides | MmpL3 Inhibition | Anti-Tuberculosis | rsc.org |

| Indole-2-Carboxamides | Cytotoxic, Antiproliferative | Oncology (Pediatric Brain Tumors) | rsc.org |

| Indole-2-Carboxylic Acids | HIV-1 Integrase Inhibition | Antiviral (HIV) | sigmaaldrich.com |

| 1H-Indole-2-Carboxylic Acids | CysLT₁ Receptor Antagonism | Anti-inflammatory (Asthma) | researchgate.net |

| Indole-2-Carboxylates | Glycine Receptor Ligands | Neurology | nih.gov |

| Pyridyl-ethenyl-indoles | Tryptophan Dioxygenase Inhibition | Oncology (Immunomodulation) | sigmaaldrich.comchemicalbook.com |

| Indole-2-Carboxamides | EGFR/BRAFV600E/VEGFR-2 Inhibition | Oncology | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-9-8(11(13)14-2)4-3-5-10(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXDBGWXIQPJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472131 | |

| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34058-51-0 | |

| Record name | Methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34058-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Methyl 1h Indole 4 Carboxylate

Classical Synthetic Routes to Methyl 2-Methyl-1H-Indole-4-Carboxylate

Traditional approaches to the synthesis of the indole (B1671886) nucleus, including the target compound, often rely on multi-step sequences starting from readily available aromatic precursors. These methods, while foundational, typically involve functional group manipulations followed by a key ring-forming reaction.

Precursor Synthesis and Functionalization

The journey towards this compound classically begins with a substituted benzene (B151609) ring, which is methodically functionalized to install the necessary groups for the subsequent cyclization. A common and commercially available starting material for this purpose is methyl 2-methyl-3-nitrobenzoate. orgsyn.orggoogle.com

The synthesis of a key intermediate, an o-nitrostyrene derivative, from methyl 2-methyl-3-nitrobenzoate illustrates a typical precursor functionalization sequence. This transformation can be achieved via a Wittig reaction. The initial step involves the bromination of the methyl group on the benzene ring to yield methyl 2-(bromomethyl)-3-nitrobenzoate. orgsyn.org This is followed by reaction with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. orgsyn.org Subsequent reaction of this Wittig salt with formaldehyde (B43269) generates the required vinyl group, yielding methyl 2-ethenyl-3-nitrobenzoate, a direct precursor for cyclization. orgsyn.org

Another classical pathway involves the manipulation of the methyl ester. For instance, methyl 2-methyl-3-nitrobenzoate can be reduced, often using sodium borohydride, to produce (2-methyl-3-nitrophenyl)methanol. google.com This alcohol can then be oxidized to 2-methyl-3-nitrobenzaldehyde. google.com This aldehyde is a versatile precursor that can be converted into the indole structure through methods like the Batcho-Leimgruber indole synthesis. google.com

Ring Closure Strategies

The final and defining step in these classical syntheses is the formation of the pyrrole (B145914) ring fused to the benzene core. Various named reactions have been established for this purpose.

One prominent strategy is the Batcho-Leimgruber indole synthesis . This method typically involves the reaction of a 2-nitrotoluene (B74249) derivative, such as 2-methyl-3-nitrobenzaldehyde, with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). google.com This forms an enamine intermediate. The subsequent reductive cyclization of this intermediate, often achieved using a reducing agent like Raney Nickel with hydrazine (B178648) or catalytic hydrogenation, leads to the formation of the indole ring. google.com

Another critical ring-closing strategy is the reductive cyclization of o-nitrostyrenes . As detailed in the precursor section, methyl 2-ethenyl-3-nitrobenzoate can be synthesized and then cyclized. orgsyn.org This particular transformation is often accomplished using palladium catalysis and carbon monoxide, which also installs the carboxylate group, blurring the lines between classical and modern methods. However, the preparation of the nitrostyrene (B7858105) itself is a hallmark of classical functionalization strategies.

The Gassman indole synthesis represents another classical approach, which involves the reaction of an aniline (B41778) with a β-keto thioether. orgsyn.org For the target molecule, this would necessitate a suitably substituted aniline precursor. The process generates a 3-thio-substituted indole, which can then be desulfurized using reagents like Raney Nickel to afford the final 2-methylindole (B41428) product. orgsyn.org

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient, rapid, and often more atom-economical methods for constructing the indole framework. These approaches frequently employ transition metal catalysis and advanced technologies like microwave irradiation to achieve the desired transformations.

Microwave-Assisted Synthesis

The application of microwave (MW) irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.govajrconline.org The synthesis of indole derivatives is a field where this technology has been successfully applied. nih.govtandfonline.com

While specific literature for the microwave-assisted synthesis of the 4-carboxylate isomer is sparse, the general methodology for related isomers, such as methyl 2-methyl-1H-indole-3-carboxylate, provides a clear blueprint. mdpi.comresearchgate.net These reactions typically involve the palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine precursor. mdpi.com The reaction mixture, consisting of the enamine, a palladium catalyst (e.g., Pd(OAc)₂), a co-oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent like DMF, is heated under microwave irradiation. tandfonline.commdpi.com This approach dramatically reduces reaction times from several hours to minutes or a few hours at most. mdpi.comresearchgate.net

The table below, based on data for a closely related indole ester, illustrates the typical advantages of microwave heating over conventional methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Indole Ester

| Entry | Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional (Oil Bath) | 80 | 3 h | 72 |

| 2 | Microwave (µW) | 60 | 3 h | 94 |

Data adapted from the synthesis of methyl 2-methyl-1H-indole-3-carboxylate for illustrative purposes. mdpi.comresearchgate.net

Palladium-Catalyzed Carbonyl Intercalation Reactions

Palladium catalysis is a cornerstone of modern indole synthesis. acs.org A particularly elegant method for synthesizing methyl indole-4-carboxylates is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.orgjst.go.jp This reaction is highly efficient for creating the indole-4-carboxylate scaffold in a single, atom-economical step from the nitrostyrene precursor.

In this process, a precursor such as methyl 2-ethenyl-3-nitrobenzoate is treated with carbon monoxide (CO) in the presence of a palladium catalyst. orgsyn.org The reaction proceeds via the reduction of the nitro group and a subsequent palladium-catalyzed cyclization that incorporates the carbon monoxide molecule to form the ester group at the 4-position of the indole ring. orgsyn.org

Table 2: Typical Conditions for Palladium-Catalyzed Synthesis of Methyl Indole-4-Carboxylate

| Precursor | Catalyst | Ligand | CO Pressure | Solvent | Yield (%) | Reference |

|---|

A variety of palladium sources, including Pd(OAc)₂, PdCl₂(MeCN)₂, and Pd/C, can effectively catalyze this transformation, demonstrating the flexibility of the method. orgsyn.org

Other Catalytic Methods

Beyond the specific palladium-catalyzed carbonylation, other catalytic strategies have emerged for the construction of substituted indoles. These methods often rely on the palladium-catalyzed coupling of functionalized anilines with alkynes or ketones. acs.orgresearchgate.net For example, the annulation of o-iodoanilines with internal alkynes in the presence of a palladium catalyst and a base provides a direct route to 2,3-disubstituted indoles. researchgate.net This approach offers a convergent pathway to complex indole structures.

Furthermore, research into C-H activation has opened new avenues for indole synthesis. Catalytic systems based on rhodium and other transition metals can facilitate the direct coupling of acetanilides with alkynes, forming the indole ring through the functionalization of otherwise inert C-H bonds. acs.org While not yet explicitly detailed for this compound in the reviewed literature, these cutting-edge methods represent the forefront of synthetic strategy and hold potential for future applications in the synthesis of this and related compounds.

Derivatization Strategies of this compound

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse array of more complex molecules. Its strategic functionalization is key to developing new compounds, particularly for exploring structure-activity relationships in medicinal chemistry. Derivatization primarily targets three reactive zones: the ester group at the C4 position, the indole nitrogen (N1), and the aromatic carbocyclic ring.

Modification of the Ester Group

The methyl ester at the C4 position is a versatile handle for introducing a variety of functional groups, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be converted into amides.

Hydrolysis: The saponification of the methyl ester to 2-methyl-1H-indole-4-carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, the closely related methyl 1-methyl-1H-indole-4-carboxylate can be hydrolyzed to 1-methyl-1H-indole-4-carboxylic acid in high yield using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and methanol. chemicalbook.com This conversion is critical as the resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Amidation: The conversion of the ester to an amide is generally accomplished in a two-step sequence: hydrolysis to the carboxylic acid, followed by amide bond formation. The direct amidation of the ester is less common. The resulting 2-methyl-1H-indole-4-carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govmasterorganicchemistry.com An alternative strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. masterorganicchemistry.com

Table 1: Representative Reactions for Modification of the Ester Group

| Transformation | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | Methyl 1-methyl-1H-indole-4-carboxylate | LiOH, H₂O, THF, Methanol, 30°C, 18h | 1-Methyl-1H-indole-4-carboxylic acid | chemicalbook.com |

| Amidation (via acid) | 2-Methyl-1H-indole-4-carboxylic acid | 1. SOCl₂ 2. Amine (R¹R²NH) | N,N-Disubstituted-2-methyl-1H-indole-4-carboxamide | masterorganicchemistry.com |

| Amidation (via acid) | 2-Methyl-1H-indole-4-carboxylic acid | EDCI, HOBt, Amine (R¹R²NH), DMF | N,N-Disubstituted-2-methyl-1H-indole-4-carboxamide | nih.gov |

Substitutions on the Indole Ring System

The indole ring itself offers multiple sites for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties. The most common modifications include alkylation of the indole nitrogen and electrophilic substitution on the benzene portion of the ring system.

N-Alkylation: The nitrogen atom of the indole ring can be readily alkylated after deprotonation with a suitable base. researchgate.net A classic and effective method involves treating the indole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orgyoutube.com This approach offers high selectivity for N-alkylation over C-alkylation. rsc.org More recent, safer methods have been developed, such as using phenyl trimethylammonium iodide as a solid methylating agent, which provides excellent monoselectivity for the N-methylation of indoles bearing various functional groups, including esters. acs.org

Halogenation: Electrophilic halogenation of the indole ring is a common strategy to introduce functionality. The position of substitution is dictated by the existing substituents. For indole systems, electrophilic attack typically occurs at the C3 position. However, if C3 is substituted, reaction at other positions on the benzene ring (C5, C6, etc.) can be achieved. For example, the bromination of methyl indolyl-3-acetate using bromine in carbon tetrachloride can be directed to the C6 position by first introducing an electron-withdrawing group at the N1 position. researchgate.net This suggests that regioselective halogenation of this compound at positions C3, C5, C6, or C7 is feasible, potentially requiring specific reaction conditions or protecting group strategies to achieve the desired isomer.

Table 2: Representative Reactions for Substitution on the Indole Ring

| Transformation | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| N-Methylation | Indole-2-carboxylate | 1. NaH 2. Methyl Iodide | N-Methyl-indole-2-carboxylate | youtube.com |

| N-Alkylation | Indole | Alkyl Halide, K₂CO₃, DMF | N-Alkyl-indole | researchgate.net |

| C6-Bromination | N-carbomethoxy-methyl indolyl-3-acetate | Br₂, CCl₄ | Methyl 6-bromo-1-(methoxycarbonyl)-1H-indole-3-acetate | researchgate.net |

Formation of Analogues for Structure-Activity Relationship Studies

A primary driver for the derivatization of this compound is the systematic synthesis of analogues to investigate structure-activity relationships (SAR). rsc.org SAR studies are fundamental in drug discovery, allowing medicinal chemists to understand how specific structural modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov

The strategies described above—modification of the ester and substitution on the indole ring—are systematically employed to generate libraries of related compounds. For instance, in the development of enzyme inhibitors or receptor ligands, the indole core often serves as a scaffold that correctly orients key functional groups for interaction with the biological target.

Amide Library Synthesis: By converting the C4-ester to a carboxylic acid and subsequently coupling it with a diverse collection of amines, a library of amides can be generated. nih.gov This strategy probes the importance of the hydrogen bond donating/accepting capacity at this position and explores the steric and electronic requirements of the binding pocket. Research on indole-2-carboxamides as HIV-1 integrase inhibitors demonstrated that variations in the amide substituent significantly impact potency. rsc.org

Indole Ring Substitution: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the indole ring (N1, C3, C5, C6, C7) allows for the exploration of how electronics and sterics affect activity. Studies on nociceptin (B549756) opioid receptor (NOP) ligands revealed that moving a substituent from the C3 to the C2 position of the indole ring could switch the compound's functional profile from a partial to a full agonist, demonstrating the profound impact of substitution patterns on pharmacological activity. nih.gov The combination of these modifications can lead to the identification of compounds with enhanced potency and improved drug-like properties.

Table 3: Exemplary Analogue Structures for SAR Studies Based on an Indole Carboxylate Scaffold

| Scaffold | Modification Site | Example Analogue Structure | Rationale for SAR | Reference |

|---|---|---|---|---|

| Indole-2-carboxylate | Amide Formation | N-Benzyl-5-nitro-1H-indole-2-carboxamide | Explore hydrophobic and hydrogen bonding interactions in the active site. | rsc.org |

| Indole Core | N1-Substitution | 1-Cyclopropylmethyl-indole derivative | Investigate the impact of N-substituent size and shape on receptor binding. | nih.gov |

| Indole-2-carboxamide | Indole Ring Substitution | 5-Chloro-1H-indole-2-carboxamide derivative | Evaluate the effect of electron-withdrawing groups on potency and selectivity. | nih.gov |

| Indole-2-carboxylate | Hybrid Molecule | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Combine pharmacophores (indole and rhodanine) to create hybrid molecules with potential for enhanced antimicrobial activity. | nih.gov |

Biological Activity and Mechanistic Investigations of Methyl 2 Methyl 1h Indole 4 Carboxylate Derivatives

In Vitro Biological Activity Profiling

The initial assessment of the therapeutic potential of methyl 2-methyl-1H-indole-4-carboxylate derivatives involves a series of in vitro assays to determine their biological effects at the molecular and cellular levels. These studies are crucial for identifying promising lead compounds for further development.

Enzyme Inhibition Assays (e.g., p97 Enzyme Inhibition)

A primary target of interest for this class of compounds is the AAA+ (ATPase associated with various cellular activities) p97, also known as Valosin-Containing Protein (VCP). nih.gov The p97 enzyme plays a critical role in protein homeostasis by facilitating the degradation of polypeptides. nih.gov Its inhibition is a promising strategy for cancer therapy. nih.gov

Research into indole-based inhibitors has shown that the substitution pattern on the indole (B1671886) ring is crucial for activity. For instance, studies on related indole amide inhibitors of p97 revealed that a small substituent, such as a methyl or ethyl group, at the C-2 position of the indole is essential for inhibitory activity. The removal of the 2-methyl group leads to an inactive compound. While specific IC₅₀ values for this compound itself are not prominently available in public literature, data for structurally related indole derivatives highlight the potential of this scaffold. For example, an early phenyl indole derivative demonstrated inhibition of p97 with an IC₅₀ of 2.4 µM. nih.gov Further optimization of a 2-phenyl indole scaffold by adding an N-alkyl piperazine (B1678402) resulted in compounds with high potency in biochemical assays. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Phenyl Indole Derivative 1 | p97 | 2.4 | Uncompetitive |

| Optimized Phenyl Indole | p97 | 0.05 | Not Specified |

This table presents data for related phenyl indole p97 inhibitors to illustrate the potential of the indole scaffold. Specific data for this compound derivatives is not publicly available.

Cell Proliferation Inhibition Studies (e.g., Tumor Cell Lines)

The antiproliferative activity of indole derivatives is a key indicator of their potential as anticancer agents. Various derivatives of the indole scaffold have been tested against a panel of human cancer cell lines to determine their ability to inhibit cancer cell growth.

For example, a series of novel indole-based derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. While specific data for this compound is limited, related indole-2-carboxamide derivatives have shown promising results. For instance, certain derivatives exhibited potent activity against various cancer cell lines with GI₅₀ values (concentration causing 50% growth inhibition) in the nanomolar range. nih.gov One such derivative, compound IV, showed a GI₅₀ value of 104 nM, while more complex derivatives (Va-i) displayed even greater potency with GI₅₀ values ranging from 26 nM to 86 nM. nih.gov

| Compound Derivative | Cancer Cell Line | GI₅₀ (nM) |

|---|---|---|

| Indole-2-carboxamide IV | Various | 104 |

| Indole-2-carboxamide Va | Various | 26-86 |

| Indole-2-carboxamide Ve | Various | 26-86 |

| Indole-2-carboxamide Vf | Various | 26-86 |

This table showcases the growth inhibition data for related indole-2-carboxamide derivatives to highlight the anticancer potential of the indole core structure. nih.gov

Apoptosis Induction Studies

A crucial mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Studies on various indole derivatives have shown their capability to trigger this process in cancer cells.

Target Identification and Validation

Understanding the specific molecular targets of a compound and its mechanism of action is fundamental to its development as a therapeutic agent. For the derivatives of this compound, a significant focus has been on the VCP/p97 enzyme.

Role of VCP/p97 in Disease Pathways

VCP/p97 is a highly conserved AAA+ ATPase that is integral to a multitude of cellular processes. Its primary function involves the segregation of proteins from cellular structures, thereby controlling their stability and activity. nih.gov VCP/p97 is a central component of the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins. nih.gov

The enzyme is involved in endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and the activation of the NF-κB signaling pathway. nih.gov Dysregulation of p97 function has been implicated in various diseases, including neurodegenerative disorders and, notably, cancer. nih.gov The expression of p97 is often upregulated in many types of cancer, including colorectal, pancreatic, and lung cancer, making it an attractive target for anticancer drug development. nih.gov By inhibiting p97, it may be possible to disrupt protein homeostasis in cancer cells, leading to cell death.

Specificity and Selectivity of Compound Derivatives (e.g., V12, V13)

The development of selective inhibitors is a key challenge in drug discovery. While the specific derivatives designated as V12 and V13 of this compound are not described in the public scientific literature, the general principles of selectivity for p97 inhibitors are under active investigation.

The goal is to develop compounds that potently inhibit p97 without significantly affecting other ATPases or cellular targets, which could lead to off-target toxicity. The structure-activity relationship (SAR) studies of indole-based p97 inhibitors aim to identify modifications that enhance selectivity. For example, the discovery that a methyl group at the C-2 position of the indole ring is crucial for activity is a key SAR insight that guides the design of more specific inhibitors. The development of allosteric inhibitors, which bind to a site other than the highly conserved ATP-binding pocket, is another strategy to achieve greater selectivity.

Future research will likely focus on elucidating the precise binding modes and selectivity profiles of this compound derivatives, including potentially novel compounds like V12 and V13, to advance their therapeutic potential.

Pharmacokinetic and Metabolic Studies of Methyl 2 Methyl 1h Indole 4 Carboxylate Analogues

In Vitro Metabolic Stability (e.g., Liver Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo clearance. bioivt.com These studies often utilize liver subcellular fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. mercell.comutsouthwestern.edu Microsomes are primarily used to evaluate Phase I metabolic reactions, which are largely mediated by Cytochrome P450 (CYP450) enzymes. bioivt.comutsouthwestern.edu

The general procedure involves incubating the test compound at a specific concentration (e.g., 1-2 μM) with pooled liver microsomes from various species (e.g., human, rat, mouse) and a necessary cofactor, typically NADPH, to initiate the enzymatic reactions. mercell.comutsouthwestern.edu Samples are taken at various time points, and the reaction is stopped. The amount of the parent compound remaining is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From these measurements, key parameters such as the metabolic half-life (t½) and the intrinsic clearance (Clint) are calculated. bioivt.commdpi.com A short half-life and high clearance value suggest that the compound is rapidly metabolized, which may indicate poor stability in vivo. mdpi.com

For instance, studies on other bioactive compounds, such as hydroxy-α-sanshool, demonstrate how metabolic stability can be compared across species. The stability of this compound was shown to be higher in human and rat liver microsomes compared to those from dogs and mice, indicating significant species differences in metabolism. mdpi.com

Table 1: Example of In Vitro Metabolic Stability of an Analogue in Liver Microsomes of Different Species This table presents illustrative data based on findings for a representative compound, hydroxy-α-sanshool, to demonstrate typical results from such an assay. mdpi.com

| Species | t½ (min) | Clint (mL/min/kg) |

| Human | 42.92 | 40.50 |

| Rat | 51.38 | 48.34 |

| Dog | 15.11 | 130.99 |

| Mouse | 10.79 | 165.07 |

In Vivo Pharmacokinetic Profiles (e.g., in Animal Models)

In vivo pharmacokinetic studies, typically conducted in animal models like rats, are essential to understand how a compound and its analogues behave in a whole living system. bioivt.comnih.gov These studies provide comprehensive data on the absorption, distribution, metabolism, and excretion profile of a drug candidate after administration. bioivt.com

Following oral (PO) or intravenous (IV) administration, blood plasma samples are collected at multiple time points and analyzed to determine the drug's concentration. bioivt.commdpi.com This data is used to generate a plasma concentration-time curve, from which key pharmacokinetic parameters are derived. mdpi.com

Distribution: The volume of distribution at steady state (Vss) indicates how extensively a compound distributes into body tissues compared to remaining in the plasma. mdpi.com A large Vss suggests wide distribution throughout the body.

Metabolism involves the biochemical transformation of a parent drug into its metabolites, a process that primarily occurs in the liver. utsouthwestern.edu These transformations, categorized as Phase I and Phase II reactions, generally aim to make the compound more water-soluble for easier excretion. nih.gov

Elimination is the process of removing a drug from the body, either through metabolism or excretion. The systemic clearance (Cl) of a compound quantifies the rate at which it is removed from systemic circulation. mdpi.com A high clearance value often indicates that the drug is rapidly eliminated from the body, which can be due to efficient metabolism by the liver or other organs. mdpi.com For example, in vivo studies of the A2A receptor antagonist ZM241385 in rats revealed high clearance, indicating rapid elimination. mdpi.com

Table 2: Example of In Vivo Pharmacokinetic Parameters of an Analogue in Rats This table presents illustrative data based on findings for ZM241385 after intravenous (IV) and oral (PO) administration to demonstrate typical results from an in vivo study. mdpi.com

| Parameter | IV Administration (5 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 4458.03 | 11.08 |

| AUC (ng·min/mL) | 100446.26 | 1362.46 |

| Cl (mL/min/kg) | 54.57 | - |

| Vss (mL/kg) | 1880.38 | - |

| Bioavailability (%) | - | 1.3 |

Factors Influencing Pharmacokinetic Properties

Several physicochemical properties of a molecule can significantly influence its pharmacokinetic profile. For indole (B1671886) analogues, properties like water solubility and lipophilicity are key determinants of their ADME characteristics.

Water Solubility: Adequate aqueous solubility is often necessary for a compound to be absorbed from the gastrointestinal tract after oral administration. acs.org Poor solubility can be a limiting factor for achieving therapeutic concentrations in the blood. acs.org

Oral Bioavailability: This parameter measures the fraction of an administered oral dose that reaches the systemic circulation unchanged. mdpi.com It is a critical factor for orally administered drugs. Low oral bioavailability can be a result of poor absorption, extensive first-pass metabolism in the gut wall and liver, or a combination of both. mdpi.com For example, research on ZM241385 suggested its low oral bioavailability was due to significant metabolism by the liver, kidney, and gut. mdpi.com Medicinal chemists often modify a compound's structure to improve properties like solubility and metabolic stability to enhance oral bioavailability. acs.orgnih.gov

Preclinical Efficacy and Therapeutic Potential of Methyl 2 Methyl 1h Indole 4 Carboxylate Derivatives

Evaluation of Therapeutic Index

Information regarding the therapeutic index of methyl 2-methyl-1H-indole-4-carboxylate derivatives is not available. The therapeutic index, a critical measure of a drug's safety and efficacy, is determined through preclinical toxicology and efficacy studies. Without specific in vivo data for these compounds, an assessment of their therapeutic window cannot be made.

Comparison with Existing Therapeutic Agents

A direct comparison of this compound derivatives with established therapeutic agents for AML, such as cytarabine (B982) or venetoclax, could not be performed due to the absence of relevant preclinical data. Such comparative studies are essential to determine the potential advantages of a new compound over the standard of care. While the general class of indole (B1671886) derivatives is being explored for various therapeutic targets in cancer, including some in clinical trials for different malignancies, specific comparative data for the requested compound in AML is not present in the available literature. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions (e.g., with p97)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For instance, studies on various indole (B1671886) derivatives have explored their potential as inhibitors of proteins like the AAA+ ATPase p97, which is a target in cancer therapy. nih.govnih.gov Such simulations would calculate the binding energy and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

However, there are currently no publicly available molecular docking studies that have investigated the interaction of methyl 2-methyl-1H-indole-4-carboxylate with p97 or any other protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their known activities. ijpsi.org For indole derivatives, QSAR studies have been conducted to predict their inhibitory activities against various enzymes. researchgate.netresearchgate.net A reliable QSAR model can be used to predict the activity of new, untested compounds. ijpsi.org

A specific QSAR model for this compound has not been developed, as this would require a dataset of structurally related indole-4-carboxylate derivatives with corresponding biological activity data, which is not currently available in the literature.

Conformational Analysis and Binding Mode Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial for predicting its binding mode to a biological target. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to determine the relative energies of different conformers. The results of such analyses are fundamental for accurate molecular docking and for understanding how a ligand might adapt its shape to fit into a protein's binding site.

There are no published studies detailing the conformational analysis or predicting the binding modes of this compound.

Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. Virtual screening can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

While indole scaffolds are frequently included in virtual screening libraries due to their prevalence in bioactive molecules, there is no specific mention in the scientific literature of this compound being identified as a hit or being part of a focused library in any published virtual screening campaign.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized compounds. For methyl 2-methyl-1H-indole-4-carboxylate, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide insights into its elemental composition and structure through fragmentation patterns.

In a recent study detailing the synthesis of novel VCP/p97 inhibitors for the treatment of Acute Myeloid Leukemia, this compound was synthesized as a key intermediate. nih.govresearchgate.net The compound's identity was confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS), which revealed a molecular ion peak corresponding to the protonated molecule (MH+). nih.govresearchgate.net

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Attributed Ion | Source(s) |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | 157.3 | [M+H]⁺ | nih.gov, researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, the ¹H NMR spectrum of the precursor 2-methyl-1H-indole in Chloroform-d shows a singlet for the N-H proton at approximately 8.29 ppm, aromatic protons in the range of 7.15-7.52 ppm, a signal for the C3-proton at around 6.47 ppm, and a singlet for the C2-methyl group at 2.53 ppm. researchgate.net Upon conversion to this compound, one of the aromatic protons would be substituted by the methoxycarbonyl group, leading to a different splitting pattern in the aromatic region. Additionally, a new singlet corresponding to the methyl ester protons would be expected to appear, typically in the range of 3.8-4.0 ppm.

Similarly, ¹³C NMR data for various indole (B1671886) derivatives are widely documented. bipublication.commdpi.com These spectra are characterized by signals for the indole ring carbons, with the C2 carbon typically appearing around 135-145 ppm, and the other aromatic and pyrrole (B145914) ring carbons resonating between 100 and 130 ppm. The carbonyl carbon of the ester group in this compound would be expected to produce a signal in the downfield region of the spectrum, generally above 160 ppm.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes in research involving indole derivatives.

In the synthesis of various indole carboxylates, purification is often achieved through column chromatography on silica (B1680970) gel. nih.gov For instance, in the synthesis of related methyl 6-(dibenzylamino)-1H-indole-4-carboxylate, the product was purified using silica gel chromatography with a gradient of ethyl acetate (B1210297) in hexanes. nih.gov A similar approach would be applicable for the isolation of this compound.

A study on the thermal cyclization of N-trifluoroacetyl enehydrazines reported the synthesis and purification of this compound. clockss.org The purification of the product was achieved by medium-pressure column chromatography (MPCC) using a mixture of n-hexane and ethyl acetate as the eluent, which afforded the compound as colorless crystals with a melting point of 128-130°C. clockss.org

While specific HPLC or GC methods for the routine analysis of this compound are not detailed in the available literature, methods developed for similar compounds, such as methyl 1H-indole-2-carboxylate, can be adapted. For example, a reverse-phase (RP) HPLC method for methyl 1H-indole-2-carboxylate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. clockss.org

Crystallographic Studies (if applicable)

Crystallographic studies, particularly X-ray crystallography, provide unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

As of the current literature review, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases. However, the crystal structures of several closely related indole derivatives have been determined, providing insight into the expected solid-state conformation. For example, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate has been reported to be planar. researchgate.net

The synthesis of this compound has been reported to yield colorless crystals, suggesting that the compound is amenable to crystallographic analysis. clockss.org Future research may lead to the determination of its crystal structure, which would provide valuable information on its molecular geometry and intermolecular interactions in the solid state.

Future Directions and Translational Research Perspectives

Optimization of Lead Compounds

While methyl 2-methyl-1H-indole-4-carboxylate itself can be considered a lead compound, its structural optimization is a critical step toward enhancing its therapeutic efficacy. The process of lead optimization involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. For this indole (B1671886) derivative, optimization strategies would likely focus on several key areas of its structure: the indole ring, the methyl group at the C2 position, and the methyl carboxylate group at the C4 position.

Structure-activity relationship (SAR) studies on related indole-2-carboxamide derivatives have shown that substitutions on the indole ring can significantly impact biological activity. For instance, the introduction of small, electron-donating groups at the 5'-position of an indole core has been shown to be favorable for potency in certain contexts. nih.gov Conversely, electron-withdrawing groups like halogens can also enhance activity in other cases. nih.gov These findings suggest that a systematic exploration of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus of this compound could lead to the identification of compounds with superior activity.

Furthermore, modification of the methyl carboxylate group at the C4 position is another promising avenue. This ester group can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, which could lead to new interactions with biological targets and improved pharmacokinetic profiles. The synthesis of a series of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives has been explored to create optically active compounds, a strategy that could be adapted for the 4-carboxylate counterpart. researchgate.net

| Compound/Derivative | Modification Strategy | Observed/Potential Impact |

| This compound | Baseline lead compound | Starting point for optimization |

| Substituted Indole Ring Analogs | Introduction of various functional groups (e.g., halogens, alkyls) at positions 5, 6, or 7. | Modulation of electronic properties and steric interactions to enhance target binding. |

| C4-Carboxamide Derivatives | Conversion of the methyl ester to a series of amides. | Potential for new hydrogen bonding interactions and improved metabolic stability. |

| C2-Methyl Group Analogs | Replacement of the methyl group with other alkyl or functional groups. | Probing the steric and electronic requirements at the C2 position for optimal activity. |

Development of Novel Derivatives with Enhanced Properties

Building upon lead optimization, the development of novel derivatives of this compound aims to create compounds with significantly enhanced properties, such as increased potency, greater selectivity, and improved drug-like characteristics. A key strategy in this endeavor is the application of modern drug design techniques, including computer-aided drug design (CADD) and fragment-based drug discovery.

By identifying a specific biological target, molecular docking studies can be employed to predict how derivatives of this compound might bind to the active site. This computational approach can guide the synthesis of new analogs with a higher probability of success. For example, if the target is a protein kinase, derivatives could be designed to form specific hydrogen bonds or hydrophobic interactions with key residues in the ATP-binding pocket.

Another approach is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores known to have desirable biological activities. This has been successfully demonstrated with other indole derivatives, leading to compounds with dual-action mechanisms. The synthesis of indole-based compounds with anticancer properties has been a significant area of research. nih.gov

| Derivative Class | Design Rationale | Potential Enhancement |

| Target-Specific Analogs | Designed based on the 3D structure of a biological target (e.g., enzyme, receptor). | Increased potency and selectivity, leading to fewer off-target effects. |

| Hybrid Molecules | Combination of the indole scaffold with other known pharmacophores. | Dual-action mechanisms or synergistic effects. |

| Pro-drug Derivatives | Modification of the carboxylate group to improve bioavailability or targeted delivery. | Enhanced pharmacokinetic profile and targeted drug release. tandfonline.comtandfonline.com |

Potential for Clinical Development

The journey from a promising laboratory compound to a clinically approved drug is long and arduous, requiring extensive preclinical and clinical testing. For a derivative of this compound to enter clinical development, it would first need to demonstrate a robust and reproducible biological effect in in vitro and in vivo models.

Preclinical development would involve a battery of tests to assess the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Favorable ADMET properties are crucial for a drug candidate to be safe and effective in humans. While direct preclinical data for this compound is not currently available, the general class of indole derivatives has been the subject of numerous preclinical studies, providing a roadmap for what would be required.

Should a derivative show a promising preclinical profile, it could then proceed to clinical trials, which are typically conducted in three phases. Phase I trials assess safety in a small group of healthy volunteers. Phase II trials evaluate efficacy and further assess safety in a larger group of patients. Phase III trials are large-scale studies that compare the new drug to existing treatments. The successful completion of all three phases is required for regulatory approval. While no clinical trials are currently listed for this compound, the development of other indole-based drugs, such as the simplified ibogaine (B1199331) analog tabernanthalog (TBG; DLX-007) for central nervous system disorders, highlights the clinical potential of this compound class. wikipedia.org

Exploration of Additional Therapeutic Applications

The versatility of the indole scaffold suggests that this compound and its derivatives could have therapeutic applications beyond a single disease area. mdpi.comopenmedicinalchemistryjournal.com The parent compound, methyl indole-4-carboxylate, is used as a reactant in the synthesis of compounds with a wide range of potential applications, including:

Anticancer immunomodulators (tryptophan dioxygenase inhibitors) sigmaaldrich.com

Agents against multidrug-resistant cancer cells sigmaaldrich.com

Inhibitors for β-tryptase (implicated in allergic and inflammatory responses) sigmaaldrich.com

Histamine (B1213489) H3 antagonists (potential for neurological and sleep disorders) sigmaaldrich.com

JNK3 MAP kinase inhibitors (implicated in neurodegenerative diseases) sigmaaldrich.com

This broad range of activities for a closely related compound strongly suggests that this compound could serve as a starting point for the discovery of new drugs for a variety of conditions. For example, the structural similarities to compounds with known anti-inflammatory or neuroprotective effects warrant further investigation in these areas.

Furthermore, the field of drug repurposing—finding new uses for existing compounds—could be a fruitful avenue of exploration. Screening this compound and its derivatives against a wide panel of biological targets could uncover unexpected therapeutic opportunities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-methyl-1H-indole-4-carboxylate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves refluxing indole precursors (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) with sodium acetate in acetic acid to facilitate cyclization and esterification . Optimization includes adjusting stoichiometry, reaction time (3–5 hours), and temperature control to minimize side products. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR or HPLC.

Q. How should this compound be handled to ensure laboratory safety and compound stability?

- Precautions : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) and ensure proper ventilation due to respiratory irritation risks (H335) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Q. What spectroscopic techniques are critical for initial structural characterization of this compound?

- Methods :

- FTIR : Confirm functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, indole N-H ~3400 cm⁻¹) .

- NMR : Use H NMR to verify methyl group environments (δ 2.5–3.5 ppm for ester methyl, δ 3.8–4.2 ppm for indole substituents) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

- Protocol : Grow crystals via slow evaporation of a DMF/ethanol solution. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 113 K. Refine structures with SHELXL, focusing on torsional angles (e.g., dihedral angles between indole and ester moieties) and intermolecular interactions (N–H⋯O hydrogen bonds) .

- Validation : Cross-validate refined coordinates with ORTEP-3 for graphical representation and check R-factors (<0.05 for high reliability) .

Q. What strategies address discrepancies between computational (DFT) and experimental spectral data for this compound?

- Troubleshooting :

- Geometry Optimization : Re-optimize DFT models (e.g., B3LYP/6-311+G(d,p)) using crystallographic coordinates to align bond lengths/angles .

- Solvent Effects : Incorporate solvent correction (e.g., PCM for acetic acid) in computational models to match experimental IR/Raman shifts .

Q. How can researchers optimize the catalytic arylation of this compound for functionalization?

- Experimental Design : Use Pd-catalyzed cross-coupling under inert conditions. Screen catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and bases (K₂CO₃) to enhance regioselectivity at the indole C-3 position .

- Analysis : Track aryl group incorporation via LC-MS and compare yields under varying pH/temperature conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。